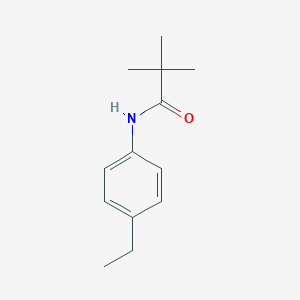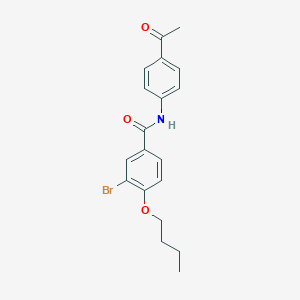
N-(4-ethylphenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2,2-dimethylpropanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first developed in the 1980s and has since become a widely used medication due to its effectiveness and low risk of side effects. In recent years, there has been significant research into the synthesis, mechanism of action, and physiological effects of Etodolac.
作用機序
The mechanism of action of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound specifically targets COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of beneficial prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation and pain, and the modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have a low risk of side effects, making it a safe and effective treatment option for many patients.
実験室実験の利点と制限
N-(4-ethylphenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, low risk of side effects, and availability in both oral and injectable forms. However, there are also limitations to its use, including the need for careful control of dosing and the potential for interactions with other drugs or experimental conditions.
将来の方向性
There are a number of potential future directions for research on N-(4-ethylphenyl)-2,2-dimethylpropanamide, including the development of new formulations or delivery methods, the investigation of its effects on different types of pain and inflammation, and the exploration of its potential for use in the treatment of other conditions. Additionally, there is ongoing research into the mechanisms of pain and inflammation, which may lead to new insights into the use of this compound and other NSAIDs in the future.
合成法
The synthesis of N-(4-ethylphenyl)-2,2-dimethylpropanamide involves several steps, starting with the condensation of 4-ethylphenol with methacrylic acid to form 4-ethylphenyl methacrylate. This is then reacted with dimethylamine to form N,N-dimethyl-4-ethylphenylmethacrylamide, which is subsequently cyclized to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
N-(4-ethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are key mediators of inflammation and pain. This makes it an effective treatment for a wide range of conditions, including arthritis, menstrual cramps, and postoperative pain. In addition to its clinical applications, this compound has also been used in scientific research to investigate the mechanisms of pain and inflammation.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-5-10-6-8-11(9-7-10)14-12(15)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChIキー |
UQADKRNWYXDOOZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)



